RU-Ski 43

Description

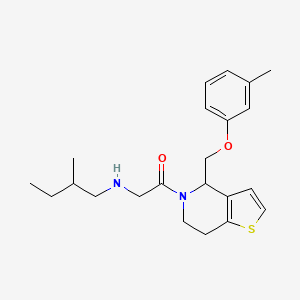

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylbutylamino)-1-[4-[(3-methylphenoxy)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-4-16(2)13-23-14-22(25)24-10-8-21-19(9-11-27-21)20(24)15-26-18-7-5-6-17(3)12-18/h5-7,9,11-12,16,20,23H,4,8,10,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEENEMOEBJOKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1COC3=CC=CC(=C3)C)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RU-Ski 43 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-Ski 43 is a small molecule inhibitor that has been instrumental in elucidating the role of Hedgehog acyltransferase (Hhat) in cancer biology. This technical guide provides a comprehensive overview of the mechanism of action of RU-Ski 43 in cancer cells, with a focus on its molecular targets, effects on signaling pathways, and its utility as a research tool. This document will delve into the quantitative aspects of its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks it perturbs. Notably, this guide will also address the critical issue of RU-Ski 43's off-target effects and introduce RU-Ski 201 as a more selective chemical probe for studying Hhat function.

Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)

RU-Ski 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) signaling proteins.[1][2][3] This post-translational modification is essential for the proper function of Shh, including its secretion, gradient formation, and interaction with its receptor, Patched (PTCH1).[3] By inhibiting Hhat, RU-Ski 43 effectively blocks the maturation and signaling capacity of Shh, thereby disrupting the canonical Hedgehog signaling pathway.[2]

Biochemical and Cellular Activity

RU-Ski 43 exhibits inhibitory activity against Hhat in the nanomolar to low micromolar range. Its inhibitory kinetics have been characterized as uncompetitive with respect to the Shh substrate and noncompetitive with respect to the palmitoyl-CoA substrate.[4]

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Hhat) | 850 nM | In vitro assay | [4] |

| Ki (vs. Shh) | 7.4 µM | In vitro assay | [4] |

| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM | In vitro assay | [4] |

| Cell Proliferation Inhibition (AsPC-1) | 83% decrease at 10 µM (6 days) | AsPC-1 pancreatic cancer cells | [4] |

| Gli-1 Level Reduction (AsPC-1) | 40% decrease at 10 µM (72 hours) | AsPC-1 pancreatic cancer cells | [4] |

Table 1: Quantitative Inhibitory Data for RU-Ski 43. This table summarizes the key quantitative parameters of RU-Ski 43's inhibitory activity against Hhat and its effects on cancer cell lines.

Impact on Cellular Signaling Pathways

RU-Ski 43's primary effect is the disruption of the canonical Hedgehog signaling pathway. However, its influence extends to non-canonical pathways, most notably the Akt/mTOR signaling cascade.

Canonical Hedgehog Signaling

In the canonical Hedgehog pathway, the binding of lipid-modified Shh to its receptor PTCH1 alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. By preventing Shh palmitoylation, RU-Ski 43 effectively blocks this entire cascade at its inception.

Non-Canonical, Smoothened-Independent Signaling: The Akt/mTOR Pathway

RU-Ski 43 has been shown to reduce Gli-1 activation through a Smoothened-independent, non-canonical signaling mechanism.[4] This is accompanied by a decrease in the activity of the Akt and mTOR pathways.[4] Treatment with RU-Ski 43 leads to a significant reduction in the phosphorylation of key proteins in the Akt pathway, including Akt itself (at both Thr307 and Ser473), PRAS40, Bad, and GSK-3β.[4] Furthermore, phosphorylation of mTOR and its downstream effector S6 is also diminished.[4] This suggests a crosstalk between Hhat activity and the PI3K/Akt/mTOR signaling axis.

Off-Target Effects and the Emergence of RU-Ski 201

A critical consideration for researchers using RU-Ski 43 is its documented off-target cytotoxicity.[5] Studies have shown that RU-Ski 43 can induce cytotoxic effects that are independent of its inhibition of Hhat and the canonical Hedgehog pathway.[5] This off-target activity can confound experimental results and complicates its potential therapeutic application.

In response to this limitation, a related compound, RU-Ski 201 , has been identified as a more selective and potent Hhat inhibitor with significantly reduced off-target cytotoxicity.[5] RU-Ski 201 is now considered the preferred chemical probe for studying Hhat function in cellular and in vivo models.

| Compound | Hhat IC50 | Off-Target Cytotoxicity | Reference |

| RU-Ski 43 | 850 nM | Significant | [4][5] |

| RU-Ski 201 | ~200-870 nM | Minimal | [5] |

Table 2: Comparison of RU-Ski 43 and RU-Ski 201. This table highlights the key differences in potency and selectivity between the two Hhat inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of RU-Ski 43.

In Vitro Hhat Inhibition Assay (Radiolabel-based)

This protocol is adapted from established methods for measuring Hhat activity.[6]

Objective: To determine the IC50 of RU-Ski 43 against Hhat in a cell-free system.

Materials:

-

Purified or membrane-enriched Hhat

-

Recombinant Shh protein (N-terminal fragment)

-

¹²⁵I-iodo-palmitoyl-CoA (radiolabeled substrate)

-

RU-Ski 43 (or other inhibitors) dissolved in DMSO

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing reaction buffer, purified Hhat, and recombinant Shh protein.

-

Add varying concentrations of RU-Ski 43 (typically in a serial dilution) or DMSO (vehicle control) to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ¹²⁵I-iodo-palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled Shh using a phosphorimager.

-

Calculate the percentage of Hhat inhibition for each concentration of RU-Ski 43 and determine the IC50 value by fitting the data to a dose-response curve.

Gli-Luciferase Reporter Assay

This cell-based assay measures the activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.[1][7][8]

Objective: To assess the effect of RU-Ski 43 on Hedgehog pathway activity in cancer cells.

Materials:

-

Cancer cell line responsive to Hedgehog signaling (e.g., NIH3T3, Shh-LIGHT2)

-

Gli-responsive firefly luciferase reporter plasmid (e.g., pGL3-8xGli-BS)

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

RU-Ski 43

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the Gli-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of RU-Ski 43 or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of Hedgehog pathway activity for each concentration of RU-Ski 43.

References

- 1. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 2. mskcc.org [mskcc.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Analysis of Hedgehog Acyltransferase and Porcupine Fatty Acyltransferase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gli-luciferase assay [bio-protocol.org]

- 8. bpsbioscience.com [bpsbioscience.com]

The Precision Target of RU-Ski 43: A Technical Guide to Hedgehog Acyltransferase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the small molecule inhibitor RU-Ski 43, with a primary focus on its molecular target, Hedgehog acyltransferase (Hhat). The document details the mechanism of action, provides a compilation of quantitative data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

RU-SKI 43 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Sonic Hedgehog (Shh) protein.[3][4] This post-translational modification is essential for the proper signaling activity of Shh, which plays a significant role in embryonic development and can be aberrantly activated in various cancers, including pancreatic, lung, and breast cancer.[3][5] By inhibiting Hhat, RU-SKI 43 effectively blocks Shh signaling, leading to anti-proliferative effects in cancer cells.[2][3] However, it is important to note that studies have revealed potential off-target effects and cytotoxicity associated with RU-SKI 43, warranting careful consideration in its experimental application.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with RU-SKI 43's activity and characteristics.

Table 1: In Vitro Efficacy and Inhibition Constants of RU-SKI 43

| Parameter | Value | Target/Substrate | Reference(s) |

| IC50 | 850 nM | Hhat | [1][2] |

| Ki (vs. Shh) | 7.4 µM | Uncompetitive Inhibition | [1][6] |

| Ki (vs. 125I-iodo-palmitoyl-CoA) | 6.9 µM | Noncompetitive Inhibition | [1][6] |

Table 2: Cellular Activity of RU-SKI 43

| Assay | Cell Line | Concentration | Effect | Reference(s) |

| Cell Proliferation | AsPC-1 | 10 µM (6 days) | 83% decrease | [1][2] |

| Shh Palmitoylation | COS-1 | 10-20 µM (5 hours) | Dose-dependent inhibition | [1][2] |

| Gli-1 Levels | AsPC-1 | 10 µM (72 hours) | 40% decrease | [1] |

| Akt Pathway Phosphorylation | - | 10 µM (48 hours) | 47-67% decrease (pAkt, pPRAS40, pBad, pGSK-3β) | [1] |

| mTOR Pathway Phosphorylation | - | 10 µM (48 hours) | Decrease in pmTOR and pS6 | [1] |

Table 3: Comparative Cytotoxicity of RU-SKI Compounds

| Compound | Shh-Light2 EC50 | Panc-1 EC50 | MCF-7 EC50 | Reference(s) |

| RU-SKI 43 | 11 ± 2.5 µM | 7.4 ± 0.49 µM | 13 ± 0.27 µM | [6] |

| RUSKI-201 | > 25 µM | Not cytotoxic | Not cytotoxic | [6] |

Signaling Pathways and Mechanism of Action

RU-SKI 43 primarily targets the Hedgehog signaling pathway by inhibiting Hhat. This action prevents the palmitoylation of the Shh ligand, a critical step for its signaling function. The diagrams below illustrate the canonical Hedgehog signaling pathway and the mechanism of inhibition by RU-SKI 43.

Caption: Canonical Hedgehog Signaling Pathway.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. zellx.de [zellx.de]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

RU-SKI 43: A Technical Guide to a Selective Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RU-SKI 43, a small molecule inhibitor of Hedgehog acyltransferase (Hhat). It is designed to furnish researchers, scientists, and drug development professionals with in-depth information on its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. This document also addresses the known off-target effects of RU-SKI 43 and introduces a more selective analog, RU-SKI 201, for comparative purposes. The information is presented to facilitate further investigation into Hhat inhibition as a therapeutic strategy, particularly in the context of Hedgehog-dependent cancers.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including those of the pancreas, breast, and lung.[1][2] A key step in the activation of the Hh pathway is the N-terminal palmitoylation of the Sonic hedgehog (Shh) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[3] This post-translational modification is essential for the signaling activity of Shh.[3]

Hhat, a member of the membrane-bound O-acyltransferase (MBOAT) family, has emerged as a promising therapeutic target for cancers driven by aberrant Hh signaling.[3][4] Inhibition of Hhat presents an upstream approach to block both canonical and non-canonical Hh signaling.[3][5] RU-SKI 43 was identified through a high-throughput screen as a first-in-class, potent, and selective inhibitor of Hhat.[2][3]

Mechanism of Action

RU-SKI 43 acts as an inhibitor of Hhat-mediated palmitoylation of Shh.[3] Kinetic studies have revealed a unique dual mechanism of inhibition. RU-SKI 43 behaves as an uncompetitive inhibitor with respect to the Shh protein substrate (Ki = 7.4 μM) and as a noncompetitive inhibitor with respect to the palmitoyl-CoA substrate (Ki = 6.9 μM).[3][5] This suggests that RU-SKI 43 binds to the Hhat-Shh complex and to the free enzyme, respectively, at sites distinct from the substrate binding sites. Docking studies suggest that the (R)-enantiomer of RU-SKI 43 occupies a similar space in the Hhat binding pocket as other potent inhibitors, forming hydrogen bonds with key residues Asp339 and His379.[4]

Quantitative Data

The inhibitory potency and cellular effects of RU-SKI 43 have been quantified in various assays. The data presented below is a summary of key findings from the literature.

| Parameter | Value | Assay System | Reference |

| IC50 | 850 nM | In vitro Hhat inhibition assay | [5][6] |

| Ki (vs. Shh) | 7.4 µM | In vitro kinetics with purified Hhat and ShhN | [3][5] |

| Ki (vs. Palmitoyl-CoA) | 6.9 µM | In vitro kinetics with purified Hhat and ShhN | [3][5] |

| Cell Proliferation Inhibition | 83% decrease | AsPC-1 pancreatic cancer cells (10 µM, 6 days) | [5][6] |

| Shh Palmitoylation Inhibition | Dose-dependent | AsPC-1 and Panc-1 cells (10 or 20 µM, 5 hours) | [5][6] |

| Gli-1 Level Reduction | 40% decrease | AsPC-1 cells (10 µM, 72 hours) | [5][6] |

| Akt Pathway Phosphorylation | 47-67% decrease | AsPC-1 cells (10 µM, 48 hours) | [5][6] |

| Plasma Half-life (t1/2) | 17 min | Mouse (intravenous administration) | [3][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of RU-SKI 43.

In Vitro Hhat Palmitoylation Assay

This assay measures the direct inhibitory effect of RU-SKI 43 on Hhat enzymatic activity.

Materials:

-

Purified, DDM-solubilized Hhat enzyme.[7]

-

Fluorescently labeled peptide based on the N-terminal sequence of Shh.[7]

-

Palmitoyl-CoA.[7]

-

RU-SKI 43 or other test compounds.

-

Assay buffer (e.g., 100 mM MES, pH 6.5, 20 mM NaCl, 1 mM DTT, 1 mM TCEP, 0.1% w/v BSA).[8]

Procedure:

-

Prepare a master mix containing the fluorescently labeled Shh peptide in the assay buffer.[8]

-

In a 384-well plate, add the test compound (e.g., RU-SKI 43) at various concentrations.[8]

-

Add the purified Hhat enzyme to the master mix.[8]

-

Initiate the reaction by adding palmitoyl-CoA to the wells.[8]

-

Incubate the plate at a controlled temperature (e.g., 37°C).[9]

-

Monitor the reaction progress by measuring the fluorescence polarization or by using a mobility shift assay.[8][10]

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Shh Palmitoylation Assay

This assay assesses the ability of RU-SKI 43 to inhibit Shh palmitoylation within a cellular context.

Materials:

-

HEK293a cells stably expressing Shh (HEK293a SHH+).[7]

-

Alkyne-palmitic acid derivative (YnPal).[7]

-

RU-SKI 43 or other test compounds.

-

Cell lysis buffer.

-

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA).

-

Streptavidin beads.

-

SDS-PAGE and Western blotting reagents.

-

Anti-Shh antibody.

Procedure:

-

Plate HEK293a SHH+ cells and allow them to adhere.

-

Incubate the cells with varying concentrations of RU-SKI 43.[7]

-

Add YnPal to the culture medium and incubate to allow for metabolic labeling of palmitoylated proteins.[7]

-

Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified palmitate.

-

Immunoprecipitate Shh using an anti-Shh antibody.

-

Analyze the immunoprecipitates by SDS-PAGE and Western blotting, detecting the biotinylated Shh using streptavidin-HRP.

-

Quantify the band intensities to determine the extent of Shh palmitoylation inhibition.

Gli-Luciferase Reporter Assay

This assay measures the downstream effects of Hhat inhibition on the Hh signaling pathway.

Materials:

-

NIH 3T3 cells or Shh Light II cells (stably expressing a Gli-responsive luciferase reporter).[3]

-

Plasmids encoding Shh (if not endogenously expressed), a Gli-responsive Firefly luciferase reporter, and a Renilla luciferase control.[3]

-

Transfection reagent.

-

RU-SKI 43 or other test compounds.

-

Dual-luciferase reporter assay system.

Procedure:

-

Co-transfect NIH 3T3 cells with the Shh, Gli-responsive Firefly luciferase, and Renilla luciferase plasmids. For Shh Light II cells, this step is not necessary.[3]

-

Treat the transfected cells with different concentrations of RU-SKI 43.[3]

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.[3]

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.[3]

-

Determine the effect of RU-SKI 43 on Gli-mediated transcription.

Mandatory Visualizations

Hedgehog Signaling Pathway and Hhat Inhibition

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. mskcc.org [mskcc.org]

- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of RU-Ski 43 on Akt/mTOR Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-Ski 43 is a potent, cell-permeable small molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1][2][3] Beyond its canonical role in Hh pathway inhibition, RU-Ski 43 has been demonstrated to significantly modulate the Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the effects of RU-Ski 43 on Akt/mTOR signaling, including quantitative data, detailed experimental protocols, and a mechanistic overview. Importantly, this guide also addresses the reported off-target effects and cytotoxicity of RU-Ski 43, offering a comprehensive resource for researchers utilizing this compound.

Introduction to RU-Ski 43 and the Akt/mTOR Pathway

RU-Ski 43 was identified as a first-in-class inhibitor of Hhat, the enzyme responsible for the palmitoylation of Sonic Hedgehog (Shh) protein.[4] This post-translational modification is essential for Hh signaling activity, which is aberrantly activated in various cancers.[4] The Akt/mTOR pathway is a crucial intracellular signaling network that responds to a variety of extracellular signals, including growth factors and nutrients, to regulate fundamental cellular processes. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The observed effects of RU-Ski 43 on the Akt/mTOR pathway suggest a potential crosstalk between Hedgehog signaling and this critical cell survival network.

Quantitative Effects of RU-Ski 43 on Akt/mTOR Signaling

Treatment of cancer cell lines with RU-Ski 43 leads to a significant, dose-dependent reduction in the phosphorylation of key components of the Akt/mTOR pathway. This inhibition disrupts the downstream signaling cascade, ultimately impacting cell proliferation and survival.

Table 1: Quantitative Analysis of RU-Ski 43's Effect on Akt/mTOR Pathway Components

| Target Protein | Phosphorylation Site(s) | Cell Line | RU-Ski 43 Concentration (μM) | Incubation Time (hours) | Observed Effect | Reference |

| Akt | Thr307 and Ser473 | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |

| PRAS40 | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |

| Bad | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |

| GSK-3β | - | AsPC-1 | 10 | 48 | 47-67% decrease in phosphorylation | [2][5] |

| mTOR | - | AsPC-1 | 10 | 48 | Decreased phosphorylation | [2][5] |

| S6 Ribosomal Protein | - | AsPC-1 | 10 | 48 | Decreased phosphorylation | [2][5] |

| Gli-1 | - | AsPC-1 | 10 | 72 | 40% decrease in levels | [2][5] |

Table 2: In Vitro Inhibitory Activity and Cellular Effects of RU-Ski 43

| Parameter | Value | Target/Cell Line | Reference |

| IC50 (Hhat) | 850 nM | In vitro enzyme assay | [2][3][5] |

| Ki (with respect to Shh) | 7.4 μM (uncompetitive) | In vitro enzyme assay | [2][6] |

| Ki (with respect to ¹²⁵I-iodo-palmitoylCoA) | 6.9 μM (noncompetitive) | In vitro enzyme assay | [2][6] |

| Cell Proliferation | 83% decrease | AsPC-1 cells | [2][5] |

Mechanistic Overview: Linking Hhat Inhibition to Akt/mTOR Suppression

The precise mechanism by which Hhat inhibition by RU-Ski 43 leads to the downregulation of Akt/mTOR signaling is an area of active investigation. Current evidence suggests a complex interplay between the Hedgehog and PI3K/Akt/mTOR pathways.[1][5][7] One hypothesis is that the inhibition of Hh signaling, through the reduction of active Hh ligands, indirectly modulates the activity of the PI3K/Akt pathway. Several studies have demonstrated that activated Hh signaling can lead to the activation of the PI3K/Akt/mTOR pathway, suggesting that its inhibition would have the opposite effect.[1][8]

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: AsPC-1 and Panc-1 (pancreatic cancer), COS-1 (kidney fibroblast-like), and other relevant cancer cell lines.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

RU-Ski 43 Treatment: RU-Ski 43 is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 μM). Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis of Akt/mTOR Pathway Proteins

This protocol provides a general framework for assessing the phosphorylation status of Akt/mTOR pathway proteins following RU-Ski 43 treatment. Optimization may be required for specific cell lines and antibodies.

Reagents and Materials:

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[9]

-

Primary Antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-mTOR (Ser2448)

-

Rabbit anti-mTOR

-

Rabbit anti-phospho-S6 Ribosomal Protein

-

Rabbit anti-S6 Ribosomal Protein

-

(Antibodies from vendors such as Cell Signaling Technology are commonly used at dilutions ranging from 1:1000 to 1:2000).[10][11]

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (diluted according to manufacturer's instructions).

-

Other Reagents: Laemmli sample buffer, precast polyacrylamide gels (or reagents for casting), PVDF membranes, transfer buffer, TBST (Tris-buffered saline with 0.1% Tween-20), ECL detection reagent.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Separate proteins on a 4-15% or 7.5% SDS-polyacrylamide gel. For large proteins like mTOR, a lower percentage gel (e.g., 6%) may be optimal.[10]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay

A colorimetric assay such as the MTT or MTS assay can be used to assess the effect of RU-Ski 43 on cell proliferation and cytotoxicity.

Protocol (MTT Assay):

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of RU-Ski 43 (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control.

Off-Target Effects and Cytotoxicity of RU-Ski 43

It is crucial for researchers to be aware that RU-Ski 43 has been reported to exhibit off-target cytotoxicity that is independent of its Hhat inhibitory activity.[1] Studies have shown that RU-Ski 43 can induce cell death in a manner that is not rescued by downstream activation of the Hedgehog pathway.[1] This suggests that some of the observed cellular effects of RU-Ski 43 may not be solely attributable to its on-target Hhat inhibition. Therefore, it is recommended to use the lowest effective concentration and include appropriate controls to distinguish between on-target and off-target effects. Another compound, RUSKI-201, has been identified as a more selective Hhat inhibitor with lower off-target cytotoxicity.[1]

Conclusion

RU-Ski 43 is a valuable research tool for investigating the role of Hhat in cellular processes. Its inhibitory effect on the Akt/mTOR signaling pathway highlights a significant crosstalk between the Hedgehog and PI3K/Akt/mTOR networks. Researchers utilizing RU-Ski 43 should employ the detailed protocols outlined in this guide and remain cognizant of its potential off-target effects to ensure the accurate interpretation of experimental results. Further investigation into the precise molecular links between Hhat and Akt/mTOR signaling will undoubtedly provide deeper insights into the complex regulatory networks that govern cell fate and offer new avenues for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog and PI3K/Akt/mTOR Signaling Pathways Involvement in Leukemic Malignancies: Crosstalk and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. balkanmedicaljournal.org [balkanmedicaljournal.org]

- 9. Western Blot Sample Preparation Protocol [novusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

The Discovery and Initial Characterization of RU-SKI 43: A First-in-Class Hedgehog Acyltransferase Inhibitor

A Technical Whitepaper for Drug Development Professionals

Abstract

The Sonic Hedgehog (Shh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the progression of various cancers. A key step in the activation of the Shh ligand is its N-terminal palmitoylation, a post-translational modification catalyzed by the enzyme Hedgehog acyltransferase (Hhat). This dependency presents a compelling therapeutic target. This whitepaper details the initial studies and discovery of RU-SKI 43, a pioneering small-molecule inhibitor of Hhat. We will explore the high-throughput screening process that led to its identification, its mechanism of action, its effects in preclinical cancer models, and important considerations regarding its specificity and potential off-target effects. This document is intended to serve as a comprehensive technical guide for researchers and scientists in the field of drug development.

Introduction

The aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in a multitude of human cancers, including those of the pancreas, breast, and lung.[1] The canonical Hh pathway is initiated by the binding of a lipid-modified Hh ligand, such as Sonic Hedgehog (Shh), to the transmembrane receptor Patched1 (PTCH1). This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor, which then initiates a downstream signaling cascade culminating in the activation of Gli transcription factors and the expression of Hh target genes.

A critical and indispensable step for Shh signaling is its N-terminal palmitoylation, a modification catalyzed by the endoplasmic reticulum-resident enzyme Hedgehog acyltransferase (Hhat).[2][3] This lipid modification is essential for the proper trafficking, secretion, and signaling activity of the Shh protein.[3] The absolute requirement of this step for pathway activation identified Hhat as a promising target for therapeutic intervention. Inhibition of Hhat offers a distinct advantage over targeting downstream components like SMO, as it can potentially block all forms of Shh signaling, including non-canonical, SMO-independent pathways.[4]

This whitepaper focuses on RU-SKI 43, a first-in-class inhibitor of Hhat, detailing its discovery through a targeted high-throughput screen and the initial in vitro and cell-based studies that characterized its activity and mechanism of action.

Discovery of RU-SKI 43: A High-Throughput Screening Approach

RU-SKI 43 was identified through a comprehensive high-throughput screening (HTS) campaign designed to discover small-molecule inhibitors of Hhat.[1][3] The HTS utilized an in vitro assay that monitored the palmitoylation of a Shh-derived peptide by Hhat.[1]

High-Throughput Screening Protocol

The primary screen was conducted at the Rockefeller University High Throughput Screening Resource Center and involved the testing of a library of approximately 85,000 unique chemical structures.[3][5]

-

Assay Principle: The assay measured the incorporation of a radiolabeled palmitate analog, 125I-iodo-palmitoyl-CoA, onto a recombinant N-terminal fragment of the Sonic Hedgehog protein (ShhN) by Hhat.[2][5]

-

Screening Conditions: Compounds from the library were tested at a single concentration of 12.5 µM.[5]

-

Hit Identification: A secondary screen was performed on the initial hits to confirm their activity and rule out non-specific effects.[4] This led to the identification of a series of 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, from which RU-SKI 43 was selected for further characterization based on its potent inhibitory activity.[5][6]

In Vitro Characterization of RU-SKI 43

Following its identification, RU-SKI 43 was subjected to a series of in vitro experiments to determine its potency, selectivity, and mechanism of inhibition.

Quantitative Inhibition of Hhat Activity

RU-SKI 43 demonstrated potent inhibition of Hhat in in vitro assays.

| Parameter | Value | Reference |

| IC50 | 850 nM | [4] |

| Inhibition Kinetics | ||

| vs. Shh | Uncompetitive (Ki = 7.4 µM) | [4][5] |

| vs. 125I-iodo-palmitoylCoA | Noncompetitive (Ki = 6.9 µM) | [4][5] |

Experimental Protocol: In Vitro Shh Palmitoylation Assay

This assay was central to both the initial HTS campaign and the subsequent characterization of RU-SKI 43.

-

Materials:

-

Procedure:

-

Cell membranes containing Hhat were preincubated with either DMSO or RU-SKI 43.[5]

-

ShhN and 125I-iodo-palmitoyl-CoA were then added to initiate the reaction.[5]

-

The reaction was stopped, and the proteins were separated by SDS-PAGE.[5]

-

The incorporation of the radiolabel into ShhN was quantified using phosphorimaging.[5]

-

Cellular Activity and Mechanism of Action

The inhibitory activity of RU-SKI 43 was further investigated in cell-based assays to confirm its on-target effects and to elucidate its impact on the Hedgehog signaling pathway.

Inhibition of Shh Palmitoylation in Cells

RU-SKI 43 effectively blocked the palmitoylation of Shh in a cellular context.

-

Experimental Setup: COS-1 cells co-expressing HA-tagged Hhat and Shh were treated with varying concentrations of RU-SKI 43.[5] The cells were then labeled with a radiolabeled palmitate analog.[5]

-

Results: RU-SKI 43 caused a dose-dependent inhibition of Shh palmitoylation.[4] A significant reduction in palmitoylation was observed after just 5 hours of treatment with 10 or 20 µM of the compound.[4]

Inhibition of Hedgehog Signaling

RU-SKI 43 was shown to inhibit both autocrine and paracrine Shh signaling.

-

Autocrine Signaling: In NIH 3T3 cells engineered to express a Gli-responsive luciferase reporter, RU-SKI 43 blocked the activation of the reporter gene driven by co-expressed Shh.[5]

-

Paracrine Signaling: In a co-culture system, where COS-1 cells expressing Shh and Hhat were grown with C3H10T1/2 reporter cells, RU-SKI 43 inhibited the activation of the reporter, demonstrating its ability to block paracrine signaling.[5]

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay is a standard method for quantifying the activity of the Hedgehog signaling pathway.

-

Cell Line: NIH 3T3 cells are commonly used for their responsiveness to Hedgehog signaling.[5]

-

Procedure:

-

NIH 3T3 cells are co-transfected with plasmids encoding for Shh, a Gli-responsive firefly luciferase reporter, and a Renilla luciferase control for normalization.[5]

-

The transfected cells are then treated with RU-SKI 43 or a vehicle control.

-

After a suitable incubation period, the cells are lysed, and the luciferase activity is measured.

-

The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Gli activation.[5]

-

Downstream Effects on Cancer Cells

RU-SKI 43 exhibited anti-proliferative effects in various cancer cell lines.

| Cell Line | Effect | Concentration & Time | Reference |

| AsPC-1 (Pancreatic) | 83% decrease in cell proliferation | 10 µM for 6 days | [4] |

| Panc-1 (Pancreatic) | Strong decrease in cell proliferation | 10 µM for 6 days | [4] |

| AsPC-1 (Pancreatic) | 40% decrease in Gli-1 levels | 10 µM for 72 hours | [4] |

| AsPC-1 (Pancreatic) | Decreased phosphorylation of Akt, PRAS40, Bad, GSK-3β, mTOR, and S6 | 10 µM for 48 hours | [4] |

| ACHN (Renal) | Inhibition of cell migration; decreased expression of BCL2, MYC, and CCND1 | Not specified | [7][8] |

Specificity and Off-Target Considerations

While RU-SKI 43 was pioneering as an Hhat inhibitor, subsequent studies have raised important considerations regarding its specificity and potential for off-target effects.

-

Selectivity: Initial studies showed that RU-SKI 43 did not inhibit the palmitoylation of other proteins like H-Ras and Fyn, nor the myristoylation of Src.[3] It also did not affect the activity of Porcupine, another MBOAT family member involved in Wnt signaling.[5]

-

Cytotoxicity and Off-Target Signaling: Later research indicated that RU-SKI 43 exhibits off-target cytotoxicity that can mask its specific effects on Hhat-dependent signaling.[6] At concentrations relevant for Hhat inhibition, RU-SKI 43 was found to have cytotoxic effects on Panc-1 and MCF-7 cells.[6] Furthermore, it was observed to inhibit a Gli-luciferase reporter independently of Shh palmitoylation status, suggesting a mode of action unrelated to canonical Hh signaling.[6]

Pharmacokinetics

Initial pharmacokinetic studies of RU-SKI 43 revealed a significant challenge for its in vivo application.

| Parameter | Value | Species | Administration | Reference |

| Half-life (t1/2) | 17 minutes | Mouse | Intravenous (IV) | [4] |

The short half-life of RU-SKI 43 in mouse plasma limits its utility for in vivo studies and would necessitate significant medicinal chemistry efforts to develop analogs with improved pharmacokinetic properties.[4]

Signaling Pathways and Experimental Workflows

Hedgehog Signaling and the Action of RU-SKI 43

Caption: The Hedgehog signaling pathway and the inhibitory action of RU-SKI 43 on Hhat.

Experimental Workflow: High-Throughput Screen

Caption: The workflow for the high-throughput screen that identified RU-SKI 43.

Conclusion

RU-SKI 43 represents a landmark discovery in the pursuit of novel therapeutics targeting the Hedgehog signaling pathway. The initial studies detailed in this whitepaper successfully validated Hedgehog acyltransferase as a druggable target and provided a first-in-class chemical probe to investigate its function. While the pharmacokinetic and off-target profiles of RU-SKI 43 itself present challenges for its direct clinical development, the compound has been an invaluable tool for elucidating the role of Hhat in cancer biology. The discovery of RU-SKI 43 has paved the way for the development of second-generation Hhat inhibitors with improved drug-like properties, offering continued promise for the treatment of Hedgehog-dependent malignancies. The initial research on RU-SKI 43 serves as a foundational case study in the successful application of a target-oriented high-throughput screen and the subsequent characterization of a novel enzyme inhibitor.

References

- 1. mskcc.org [mskcc.org]

- 2. Hhat Is a Palmitoylacyltransferase with Specificity for N-Palmitoylation of Sonic Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Hedgehog acyltransferase block Sonic Hedgehog signaling. | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the In Vitro Biological Activity of RU-SKI 43

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro biological activity of RU-SKI 43, a small molecule inhibitor targeting the Hedgehog signaling pathway. It details the compound's mechanism of action, summarizes its quantitative effects on various cellular processes, and outlines key experimental protocols for its study.

Core Mechanism of Action: Inhibition of Hedgehog Acyltransferase (Hhat)

RU-SKI 43 is a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, belonging to the membrane-bound O-acyltransferase (MBOAT) family.[3] Its primary function is to catalyze the N-terminal palmitoylation of the Sonic Hedgehog (Shh) protein, a post-translational modification essential for Shh's signaling capabilities, secretion, and efficient interaction with its receptor, Patched1 (PTCH1).[4][5][6]

By inhibiting Hhat, RU-SKI 43 prevents Shh palmitoylation, thereby blocking both autocrine and paracrine Hh signaling cascades upstream of the Smoothened (SMO) protein.[3][5] This makes it a valuable tool for investigating Hh-dependent biological processes and a potential therapeutic agent for cancers driven by aberrant Hh signaling, such as certain pancreatic, breast, and lung cancers.[5][6][7]

Kinetic analyses have revealed that RU-SKI 43 acts as an uncompetitive inhibitor with respect to the Shh protein (Ki = 7.4 μM) and as a noncompetitive inhibitor concerning palmitoyl-CoA (Ki = 6.9 μM).[1][2][3][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mskcc.org [mskcc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hhat Inhibitor, RU-SKI 43 - CAS 1043797-53-0 - Calbiochem | 504521 [merckmillipore.com]

The Hedgehog Acyltransferase Inhibitor RU-Ski 43: A Technical Guide to its Interaction with Gli-1 Activation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental characterization of RU-Ski 43, a potent small-molecule inhibitor of Hedgehog acyltransferase (Hhat). It details the compound's impact on the Hedgehog signaling pathway, with a specific focus on the downstream effector, Gli-1. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the critical signaling pathways involved, intended to serve as a valuable resource for researchers in oncology, developmental biology, and drug discovery.

Introduction: The Hedgehog Signaling Pathway and the Role of Gli-1

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation has been implicated in the pathogenesis of various cancers.[2][3] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO).[1] The activation of SMO leads to a complex intracellular signaling cascade that ultimately culminates in the activation of the Gli family of zinc-finger transcription factors (Gli-1, Gli-2, and Gli-3).[2][4] Gli-1 acts as a transcriptional activator, and its expression is also a target of the Hh pathway, creating a positive feedback loop.[5] Therefore, the activation of Gli-1 is a key indicator of Hh pathway activity.

RU-Ski 43: A Smoothened-Independent Inhibitor of Hedgehog Signaling

RU-Ski 43 is a cell-permeable dihydrothienopyridinyl-ethanone compound that functions as a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[6] Hhat is a member of the membrane-bound O-acyltransferase (MBOAT) family and is responsible for the essential N-terminal palmitoylation of Shh.[7] This lipid modification is critical for the proper signaling activity of the Shh ligand.[8]

RU-Ski 43's mechanism of action is distinct from many other Hedgehog pathway inhibitors that target Smoothened.[6][9] By directly inhibiting Hhat, RU-Ski 43 prevents Shh palmitoylation, thereby blocking both autocrine and paracrine Shh signaling at the level of the ligand.[8][10] This ultimately leads to a reduction in the activation of the downstream transcription factor Gli-1.[6][9]

Cautionary Note on Off-Target Effects

It is crucial for researchers to be aware that some studies have reported off-target cytotoxicity associated with RU-Ski 43 at concentrations used for Hhat inhibition.[11] This toxicity appears to be independent of the Hedgehog pathway.[11] For studies requiring a highly selective chemical probe for Hhat, the related compound RU-SKI 201 has been suggested as a more suitable alternative with fewer off-target effects.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for RU-Ski 43's activity.

| Parameter | Value | Assay Condition | Reference |

| IC50 (Hhat) | 850 nM | In vitro Hhat inhibition assay | [6][9] |

| Ki (vs. Shh) | 7.4 µM | In vitro kinetics; uncompetitive inhibitor | [6][10] |

| Ki (vs. 125I-iodo-palmitoylCoA) | 6.9 µM | In vitro kinetics; noncompetitive inhibitor | [6][10] |

| Table 1: In Vitro Inhibitory Activity of RU-Ski 43 against Hhat. |

| Cell Line | Concentration | Duration | Effect | Reference |

| AsPC-1 | 10 µM | 72 hours | 40% decrease in Gli-1 levels | [6][13] |

| AsPC-1 & Panc-1 | 10 µM | 6 days | 83% decrease in cell proliferation (AsPC-1) | [6][9] |

| COS-1 (Shh & Hhat transfected) | 10 µM | 30 minutes | ~80% inhibition of alkaline phosphatase production in co-cultured C3H10T1/2 cells | [7] |

| COS-1 | 10 µM | 5 hours | 52% inhibition of ShhN palmitoylation | [7] |

| COS-1 | 20 µM | 5 hours | 80% inhibition of ShhN palmitoylation | [7] |

| NIH 3T3 (Shh transfected) | 10 µM | Not specified | Blocked Gli-luciferase activation | [10] |

| Table 2: Cellular Activity of RU-Ski 43. |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the interaction of RU-Ski 43 with the Hedgehog pathway and Gli-1 activation.

In Vitro Hhat Inhibition Assay

This assay directly measures the ability of RU-Ski 43 to inhibit the enzymatic activity of Hhat.

Protocol:

-

Membrane Preparation: Obtain membranes from cells (e.g., Sf9) overexpressing Hhat.

-

Pre-incubation: Pre-incubate the Hhat-containing membranes with RU-Ski 43 (or DMSO as a control) at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding purified, soluble N-terminal Sonic Hedgehog protein (ShhN) and a radiolabeled palmitoyl-CoA analog (e.g., 125I-iodo-palmitoylCoA).

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

-

Quenching and Analysis: Stop the reaction and analyze the incorporation of the radiolabel into ShhN using SDS-PAGE and autoradiography.

-

Data Analysis: Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Cell-Based Gli-Luciferase Reporter Assay

This assay measures the effect of RU-Ski 43 on the transcriptional activity of Gli-1 in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., NIH 3T3 or Shh Light II cells) and co-transfect with a Gli-responsive firefly luciferase reporter plasmid (containing multiple Gli binding sites upstream of the luciferase gene) and a control Renilla luciferase plasmid (for normalization). For autocrine signaling assays, also transfect with a Shh expression plasmid.

-

Compound Treatment: Treat the transfected cells with various concentrations of RU-Ski 43 or a vehicle control (DMSO).

-

Pathway Activation (for paracrine/exogenous stimulation): For assays not relying on autocrine signaling, stimulate the pathway with conditioned media from Shh-producing cells or with a Smoothened agonist like SAG.

-

Cell Lysis and Luciferase Measurement: After the desired incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in Gli-1 transcriptional activity relative to the control.

Western Blot Analysis for Gli-1 Levels

This method is used to directly assess the impact of RU-Ski 43 on the protein levels of endogenous Gli-1.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., AsPC-1) and treat them with RU-Ski 43 or a vehicle control for the desired time.

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for Gli-1. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in Gli-1 protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The canonical Hedgehog signaling pathway leading to Gli-1 activation.

Caption: Mechanism of action of RU-Ski 43 in inhibiting Hhat.

Caption: Experimental workflow for the Gli-luciferase reporter assay.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Targeting GLI Transcription Factors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | GLI1: A Therapeutic Target for Cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Hhat Inhibitor, RU-SKI 43 - CAS 1043797-53-0 - Calbiochem | 504521 [merckmillipore.com]

- 8. netascientific.com [netascientific.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of Inhibitors of Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for RU-Ski 43 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-Ski 43 is a potent and selective small molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] In the context of pancreatic cancer, where aberrant Sonic Hedgehog (Shh) signaling is a known driver of disease progression, RU-Ski 43 presents a compelling therapeutic strategy.[2][3] Unlike conventional Hedgehog pathway inhibitors that target Smoothened (Smo), RU-Ski 43 acts upstream by preventing the crucial palmitoylation of the Shh ligand, a modification essential for its signaling activity.[2][4] This unique mechanism of action allows it to circumvent potential resistance mechanisms associated with Smo mutations and to impact non-canonical, Smoothened-independent signaling pathways.[1][2]

These application notes provide a comprehensive guide for utilizing RU-Ski 43 in pancreatic cancer cell line models, covering its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

RU-Ski 43 specifically inhibits Hhat, the enzyme responsible for attaching a palmitate group to the N-terminus of the Shh protein.[2] This lipidation is critical for the proper function and signaling capacity of Shh. By inhibiting Hhat, RU-Ski 43 effectively blocks Shh signaling, leading to the downstream inactivation of the Gli family of transcription factors.[2] In pancreatic cancer cells, this results in the attenuation of Gli-1 activation.[1][2]

Furthermore, RU-Ski 43 has been shown to inhibit key proliferative pathways regulated by Akt and mTOR, contributing to its anti-cancer effects.[1][2] It is important to note that RU-Ski 43's effects on pancreatic cancer cell proliferation are primarily cytostatic, achieved through the inhibition of these proliferative pathways, rather than through the induction of apoptosis.[2]

Mechanism of RU-Ski 43 Action.

Cell Line Selection

The efficacy of RU-Ski 43 is dependent on the expression of its target, Hhat. Therefore, selecting appropriate pancreatic cancer cell lines is critical for successful experimentation.

-

Hhat-Expressing Cell Lines (Responsive):

-

AsPC-1

-

Panc-1

-

Panc 05.04

-

-

Cell Lines with Low/No Hhat Expression (Non-responsive Control):

-

BxPC-3

-

Hs766t

-

Quantitative Data Summary

The following tables summarize the quantitative effects of RU-Ski 43 on pancreatic cancer cell lines as reported in the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Hhat inhibition) | 850 nM | In vitro assay | [1] |

| Ki (vs. Shh) | 7.4 µM (uncompetitive) | In vitro assay | [4] |

| Ki (vs. Palmitoyl-CoA) | 6.9 µM (noncompetitive) | In vitro assay | [4] |

| Experimental Endpoint | Cell Line | Concentration | Duration | Result | Reference |

| Cell Proliferation | AsPC-1 | 10 µM | 6 days | 83% decrease | [1] |

| Panc-1 | 10 µM | 6 days | Strong decrease | [1] | |

| Anchorage-Independent Growth | AsPC-1 | 10 µM | - | 80% decrease | [2] |

| Panc-1 | 10 µM | - | 90% decrease | [2] | |

| Gli-1 Levels | AsPC-1 | 10 µM | 72 hours | 40% decrease | [1] |

| Shh Palmitoylation | COS-1 | 10 or 20 µM | 5 hours | Dose-dependent inhibition | [1] |

| Akt Pathway Phosphorylation | - | 10 µM | 48 hours | 47-67% decrease in p-Akt, p-PRAS40, p-Bad, p-GSK-3β | [4] |

| mTOR Pathway Phosphorylation | - | 10 µM | 48 hours | Decrease in p-mTOR and p-S6 | [4] |

Experimental Protocols

Detailed protocols for key experiments to assess the efficacy of RU-Ski 43 in pancreatic cancer cell lines are provided below.

General Experimental Workflow.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of RU-Ski 43 on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Materials:

-

Pancreatic cancer cell lines (e.g., AsPC-1, Panc-1, Hs766t)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

RU-Ski 43 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of RU-Ski 43 in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours). For longer-term assays (e.g., 6 days), replenish the medium with fresh drug every 48 hours.

-

At the end of the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is for analyzing the protein expression and phosphorylation status of key components of the Hedgehog and Akt/mTOR signaling pathways.

Materials:

-

Pancreatic cancer cells

-

RU-Ski 43

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Recommended Primary Antibodies:

| Target Protein | Recommended Dilution | Source (Example) |

| Shh | 1:1000 | Cell Signaling Tech. #2207 |

| Gli-1 | 1:1000 | Cell Signaling Tech. #2553 |

| p-Akt (Ser473) | 1:1000 | Cell Signaling Tech. #4060 |

| Akt (pan) | 1:1000 | Cell Signaling Tech. #4691 |

| p-mTOR (Ser2448) | 1:1000 | Cell Signaling Tech. #5536 |

| mTOR | 1:1000 | Cell Signaling Tech. #2983 |

| p-S6 (Ser235/236) | 1:2000 | Cell Signaling Tech. #4858 |

| S6 Ribosomal Protein | 1:1000 | Cell Signaling Tech. #2217 |

| β-actin (Loading Control) | 1:5000 | Sigma-Aldrich #A5441 |

Procedure:

-

Plate cells and treat with RU-Ski 43 (e.g., 10 µM) or vehicle control for the desired time (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is to confirm that RU-Ski 43 does not induce significant apoptosis in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cells

-

RU-Ski 43

-

Positive control for apoptosis (e.g., staurosporine)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C.

-

Treat the cells with RU-Ski 43 (e.g., 10 µM), a positive control, or vehicle control.

-

Incubate for the desired time (e.g., 24, 48 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

Logical Relationships of RU-Ski 43's Effects

Logical relationships of RU-Ski 43's effects.

Troubleshooting

-

No effect on cell viability:

-

Confirm that the cell line used expresses Hhat.

-

Verify the concentration and activity of the RU-Ski 43 compound.

-

Ensure the DMSO concentration in the final culture medium is not exceeding cytotoxic levels (typically <0.5%).

-

-

High background in Western blots:

-

Optimize the blocking conditions (time and blocking agent).

-

Adjust the antibody concentrations.

-

Ensure adequate washing steps.

-

-

Inconsistent results:

-

Maintain consistent cell seeding densities and passage numbers.

-

Ensure proper mixing of reagents.

-

Perform experiments in triplicate to ensure statistical significance.

-

Conclusion

RU-Ski 43 is a valuable research tool for investigating the role of Hhat and Hedgehog signaling in pancreatic cancer. Its distinct mechanism of action provides a unique approach to targeting this critical pathway. By utilizing the appropriate cell line models and the detailed protocols provided in these application notes, researchers can effectively study the cellular and molecular effects of RU-Ski 43 and contribute to the development of novel therapeutic strategies for pancreatic cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hedgehog acyltransferase as a target in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hedgehog acyltransferase as a target in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RU-Ski 43 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-Ski 43 is a pioneering small molecule inhibitor of Hedgehog acyltransferase (Hhat), an enzyme critical for the palmitoylation and subsequent signaling of the Sonic Hedgehog (Shh) protein.[1][2] Dysregulation of the Hh signaling pathway is implicated in the development of various cancers, making Hhat a compelling therapeutic target.[3][4] These application notes provide a comprehensive overview of RU-Ski 43, including its mechanism of action, available quantitative data, and protocols for in vitro characterization. A significant challenge for the in vivo application of RU-Ski 43 in mouse models is its very short plasma half-life.[1] This document addresses these limitations and offers general guidance for the preclinical evaluation of Hhat inhibitors.

Mechanism of Action

RU-Ski 43 specifically targets and inhibits Hhat, a multi-pass transmembrane enzyme located in the endoplasmic reticulum. Hhat is responsible for the N-terminal palmitoylation of Shh, a crucial post-translational modification required for its signaling activity.[5] By preventing this lipid modification, RU-Ski 43 effectively blocks both autocrine and paracrine Shh signaling, which can, in turn, inhibit the proliferation of cancer cells dependent on this pathway.[1][3]

Hedgehog Signaling Pathway and RU-Ski 43 Inhibition

Caption: Mechanism of RU-Ski 43 in the Hedgehog signaling pathway.

Quantitative Data Summary

The following table summarizes the key quantitative parameters reported for RU-Ski 43. It is important to note the very short in vivo half-life, which presents a major challenge for maintaining therapeutic concentrations in animal models.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | 850 nM | - | In vitro Hhat activity assay | [6] |

| Kᵢ (vs. Shh) | 7.4 µM | - | In vitro kinetics, uncompetitive inhibitor | [1] |

| Kᵢ (vs. Palmitoyl-CoA) | 6.9 µM | - | In vitro kinetics, noncompetitive inhibitor | [1] |

| In Vivo Half-life (t₁/₂) | 17 minutes | Mouse | Intravenous (IV) administration | [1] |

Dosage and Administration in Mouse Models: Challenges and Considerations

Furthermore, some studies have indicated that RU-Ski 43 may exhibit off-target cytotoxicity, which could confound the interpretation of in vivo results.[5] Researchers have since focused on developing more stable and selective analogs, such as TDI-3410, which has been formulated for oral delivery and has undergone maximum tolerated dose (MTD) studies.[7]

For researchers committed to evaluating Hhat inhibition in vivo, it is recommended to consider these more advanced analogs. The general workflow for such a study is outlined below.

Hypothetical Workflow for In Vivo Evaluation of an Hhat Inhibitor

Caption: General workflow for preclinical in vivo Hhat inhibitor studies.

Experimental Protocols (In Vitro)

While in vivo protocols for RU-Ski 43 are scarce, the following in vitro assays are well-established for characterizing Hhat inhibitors.

In Vitro Hhat Palmitoylation Assay

This assay measures the enzymatic activity of Hhat in a cell-free system.

Materials:

-

Membrane preparations from cells overexpressing Hhat

-

Recombinant ShhN protein (the N-terminal signaling domain)

-

¹²⁵I-iodo-palmitoyl-CoA (radiolabeled palmitate analog)

-

RU-Ski 43 or other test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl based buffer with detergents)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Pre-incubate the Hhat-containing membranes with various concentrations of RU-Ski 43 (e.g., 0.1 to 50 µM) or DMSO (vehicle control) for 15-30 minutes at room temperature.

-

Initiate the reaction by adding recombinant ShhN and ¹²⁵I-iodo-palmitoyl-CoA.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, palmitoylated ShhN.

-

Quantify the band intensity to determine the extent of inhibition and calculate the IC₅₀.

Cellular Shh Palmitoylation Assay

This assay assesses the ability of an inhibitor to block Shh palmitoylation within a cellular context.

Materials:

-

Cell line (e.g., COS-1 or HEK293)

-

Expression plasmids for Hhat and Shh

-

Transfection reagent

-

RU-Ski 43 or other test compounds

-

Cell lysis buffer

-

Antibodies for Western blotting (e.g., anti-Shh, anti-Hhat)

Procedure:

-

Co-transfect cells with plasmids expressing Hhat and Shh.

-

Allow cells to express the proteins for 24-48 hours.

-

Treat the cells with various concentrations of RU-Ski 43 (e.g., 1 to 20 µM) or DMSO for a defined period (e.g., 5 hours).[6]

-

Harvest and lyse the cells.

-

Analyze the cell lysates by Western blot to assess the levels of Shh and Hhat. Inhibition of palmitoylation can sometimes be observed as a shift in the electrophoretic mobility of Shh or by using specific antibodies that recognize the lipidated form.

-

Alternatively, metabolic labeling with a clickable palmitate analog followed by immunoprecipitation and detection can be used for more direct quantification.

Paracrine Shh Signaling Reporter Assay

This assay measures the effect of Hhat inhibition on the ability of Shh-producing cells to activate the Hh pathway in reporter cells.

Materials:

-

Shh-producing cells (e.g., COS-1 cells transfected with Shh and Hhat)

-

Shh-reporter cell line (e.g., C3H10T1/2 cells, which produce alkaline phosphatase in response to Shh)

-

RU-Ski 43 or other test compounds

-

Alkaline phosphatase assay kit

Procedure:

-

Plate the Shh-reporter cells in a multi-well plate.

-

In a separate plate, transfect the Shh-producing cells.

-

After 24 hours, co-culture the Shh-producing cells with the reporter cells.

-

Treat the co-culture with various concentrations of RU-Ski 43 (e.g., 10 µM) or DMSO.[1]

-

Incubate for 48-72 hours.

-

Measure the alkaline phosphatase activity in the cell lysate or culture medium according to the manufacturer's instructions. A reduction in signal indicates inhibition of paracrine Shh signaling.

Conclusion

RU-Ski 43 is a valuable tool for the in vitro study of Hhat and its role in Hedgehog signaling. However, its utility in mouse models is severely limited by its poor pharmacokinetic properties and potential for off-target effects. Researchers aiming to investigate Hhat inhibition in vivo are encouraged to explore more recently developed, stable analogs. The protocols and workflow described herein provide a framework for the characterization of such compounds and for the design of preclinical studies targeting this important cancer pathway.

References

- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]

- 5. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mskcc.org [mskcc.org]

Application of RU-SKI 43 in Studying Hedgehog Acyltransferase (Hhat) Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog acyltransferase (Hhat) is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[1][2] This lipid modification is essential for the proper signaling activity of Hh proteins, which play a vital role in embryonic development, tissue homeostasis, and stem cell maintenance.[1][3] Dysregulation of the Hh pathway is implicated in various cancers, making Hhat a compelling therapeutic target.[1][4] RU-SKI 43 is a small molecule inhibitor of Hhat that has been instrumental in elucidating the enzyme's function and its role in Hh signaling.[5][6] This document provides detailed application notes and protocols for utilizing RU-SKI 43 as a chemical probe to study Hhat function.

While RU-SKI 43 is a valuable tool, it is important to note that some studies have reported off-target effects and cytotoxicity, particularly at higher concentrations.[7] Therefore, careful dose-response studies and the use of appropriate controls, such as the inactive analogue C-2 or the more selective inhibitor RUSKI-201, are recommended to ensure that the observed effects are specifically due to Hhat inhibition.[5][7]

Data Presentation

Quantitative Data for RU-SKI 43

| Parameter | Value | Substrate(s) | Assay Type | Reference |

| IC₅₀ | 850 nM | Purified Hhat | In vitro enzyme assay | [8] |

| Kᵢ (vs. Shh) | 7.4 µM | Shh | In vitro enzyme assay | [5][8] |

| Kᵢ (vs. ¹²⁵I-iodo-palmitoyl-CoA) | 6.9 µM | ¹²⁵I-iodo-palmitoyl-CoA | In vitro enzyme assay | [5][8] |

| Inhibition of Shh Palmitoylation in Cells | Dose-dependent | COS-1 cells expressing Shh and Hhat | Cellular metabolic labeling | [5] |

| Inhibition of Paracrine Shh Signaling | Effective at 10 µM | Co-culture of Shh-producing and reporter cells | Cellular reporter assay | [5] |

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by RU-SKI 43.

References

- 1. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Western Blot Analysis Following RU-Ski 43 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of RU-Ski 43, a potent and selective inhibitor of Hedgehog acyltransferase (Hhat).[1][2] By inhibiting Hhat, RU-Ski 43 blocks the essential palmitoylation of the Sonic Hedgehog (Shh) signaling protein, thereby disrupting the Hedgehog signaling pathway.[3][4] This pathway is aberrantly activated in various cancers, making RU-Ski 43 a valuable tool for cancer research and drug development.[4][5][6][7]

Mechanism of Action

RU-Ski 43 functions by specifically inhibiting Hhat, the enzyme responsible for attaching a palmitate group to the N-terminus of the Shh protein.[3][8] This lipid modification is critical for the proper signaling activity of Shh.[4][8] Inhibition of Hhat leads to the suppression of both autocrine and paracrine Shh signaling.[3][4] Consequently, the downstream signaling cascade, including the activation of Gli transcription factors, is attenuated.[1][2][3] Furthermore, RU-Ski 43 has been observed to impact other critical cellular pathways, including the PI3K/Akt/mTOR signaling cascade.[1][2]

Data Presentation: Effects of RU-Ski 43 on Protein Expression and Phosphorylation

The following tables summarize the quantitative effects of RU-Ski 43 treatment on key signaling proteins as determined by Western blot analysis in various cancer cell lines.